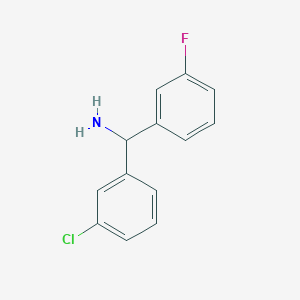
(3-Chlorophenyl)(3-fluorophenyl)methanamine
Descripción general
Descripción
(3-Chlorophenyl)(3-fluorophenyl)methanamine, also known as 3-chloro-3-fluoroaniline, is an aromatic amine compound used in various scientific research applications. It is a colorless, volatile liquid with a strong odor and a boiling point of 188°C. It is soluble in water, alcohol, and organic solvents. It has a molecular weight of 169.6 g/mol and a chemical formula of C7H6ClFN.
Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Properties
- A study by Арутюнян et al. (2012) synthesized 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives, investigating their antibacterial and antioxidant activities. They found that some compounds showed high antibacterial activity but were generally ineffective in neutralizing superoxide radicals (Арутюнян et al., 2012).
Alzheimer's Disease Treatment
- Kumar et al. (2013) studied 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds with (3-Chlorophenyl)(3-fluorophenyl)methanamine structures, as potential treatments for Alzheimer's disease. These compounds showed inhibitory activities against acetylcholinesterase and selective MAO-B, suggesting therapeutic potential (Kumar et al., 2013).
Crystal Structure Analysis
- Kang et al. (2015) analyzed the crystal structure of nuarimol, a compound related to (3-Chlorophenyl)(3-fluorophenyl)methanamine. They provided insights into the geometry and interactions within the molecule, which is relevant for understanding the physical properties of similar compounds (Kang et al., 2015).
Cancer Research
- In cancer research, the synthesis and evaluation of 4-(Halogenoanilino)-6-bromoquinazolines and their derivatives, including (3-Chlorophenyl)(3-fluorophenyl)methanamine structures, were explored by Mphahlele et al. (2017). They assessed these compounds for cytotoxicity against MCF-7 and HeLa cells and their potential as inhibitors of epidermal growth factor receptor tyrosine kinase, indicating a role in cancer therapy (Mphahlele et al., 2017).
Anticonvulsant Agents
- Pandey & Srivastava (2011) synthesized a series of novel Schiff bases using 3-aminomethyl pyridine and found that some compounds, including those related to (3-Chlorophenyl)(3-fluorophenyl)methanamine, displayed significant anticonvulsant activity. This indicates potential use in treating seizures (Pandey & Srivastava, 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Chlorophenyl)(3-fluorophenyl)methanamine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy .
Propiedades
IUPAC Name |
(3-chlorophenyl)-(3-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGOIFJSMYTKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



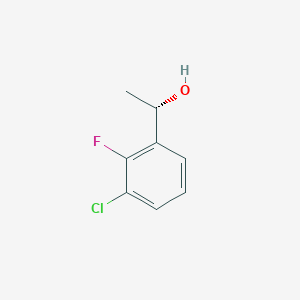
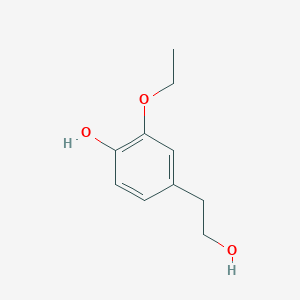
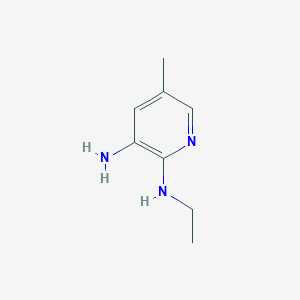
![1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427468.png)
![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)


![2-[Methyl(morpholin-2-ylmethyl)amino]acetamide](/img/structure/B1427473.png)
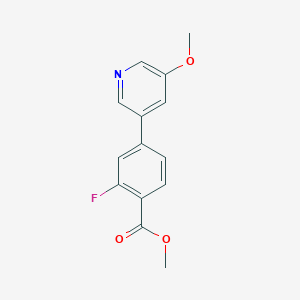
![{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid](/img/structure/B1427478.png)
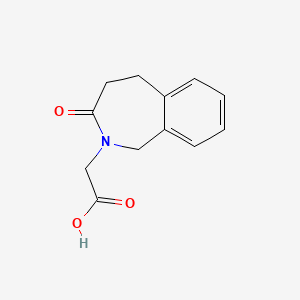
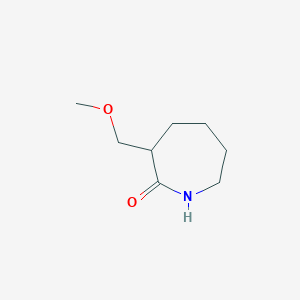
![(3R,3aS,4S,4aS,7R,9aR)-3-Methyl-7-nitro-1-oxo-N,N-diphenyl-1,3,3a,4,4a,5,6,7,8,9a-decahydronaphtho[2,3-c]furan-4-carboxamide](/img/structure/B1427484.png)
